Chlorisondamine chloride

Übersicht

Beschreibung

Chlorisondaminchlorid ist eine chemische Verbindung, die für ihre Rolle als Antagonist des nikotinischen Acetylcholinrezeptors bekannt ist. Es bewirkt sowohl neuronale als auch ganglionäre Blockade, was es für die Erforschung von Funktionen des Nervensystems bedeutend macht . Es wurde gezeigt, dass die Verbindung nichtkovalente Komplexe mit verschiedenen Biomolekülen bildet, darunter Sphingomyelin und andere assoziierte Glycolipide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine der wichtigsten Methoden beinhaltet die Reaktion von 4,5,6,7-Tetrachlor-2-methylisoindolin mit Trimethylamin in Gegenwart eines geeigneten Lösungsmittels . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Chlorisondaminchlorid beinhaltet die Hochskalierung der Synthesewege, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess beinhaltet oft die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Reaktionstypen

Chlorisondaminchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur von Chlorisondaminchlorid zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eines oder mehrere ihrer Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Chlorisondaminchlorid verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Werte und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Chlorisondaminchlorid gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidationreaktionen verschiedene chlorierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorisondamine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be employed to modify the chemical structure of this compound.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different chlorinated derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chlorisondamine chloride has been utilized in various scientific research contexts:

-

Pharmacological Research :

- It serves as a biochemical probe for studying nicotinic acetylcholine receptors, allowing researchers to understand receptor function and signaling pathways.

- Its ability to induce ganglionic blockade makes it useful for exploring the autonomic regulation of cardiovascular functions.

- Neuroscience :

-

Clinical Applications :

- Initially developed for managing hypertension, this compound has been investigated for its antihypertensive properties. It has demonstrated the ability to lower blood pressure by reducing peripheral resistance rather than affecting cardiac output .

- Clinical studies have reported mixed results regarding its efficacy and side effects, including dizziness and blurred vision, which have limited its use in long-term treatment .

Case Studies

-

Neurogenic Hypertension :

A study involving canine models demonstrated that chlorisondamine effectively suppressed pressor responses induced by stressors, thereby highlighting its potential utility in exploring autonomic dysfunction related to hypertension . -

Cardiac Function :

In echocardiographic assessments post-administration of chlorisondamine, researchers noted significant decreases in cardiac output at higher doses; however, overall cardiac function remained stable under controlled conditions . -

CNS Effects :

In vivo studies indicated that chlorisondamine administration resulted in prolonged blockade of nicotinic receptors in the central nervous system, persisting even after extensive washing in vitro . This characteristic allows researchers to study long-term effects on neurotransmission.

Wirkmechanismus

Chlorisondamine chloride exerts its effects by acting as a nicotinic acetylcholine receptor antagonist. It binds to the receptor sites, preventing the binding of acetylcholine and thereby inhibiting the transmission of nerve impulses . This blockade results in both neuronal and ganglionic inhibition, affecting various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hexamethonium: Ein weiterer Antagonist des nikotinischen Acetylcholinrezeptors, der in ähnlichen Forschungsanwendungen verwendet wird.

Mecamylamin: Ein Ganglienblocker mit ähnlichen Eigenschaften, aber einer anderen chemischen Struktur.

Trimetaphan: In der medizinischen Forschung als Ganglienblocker eingesetzt.

Einzigartigkeit

Chlorisondaminchlorid ist aufgrund seiner spezifischen Bindungsaffinität und der Fähigkeit, nichtkovalente Komplexe mit Biomolekülen wie Sphingomyelin zu bilden, einzigartig . Diese Eigenschaft macht es besonders wertvoll für die Erforschung von Lipidinteraktionen und Rezeptormechanismen .

Biologische Aktivität

Chlorisondamine chloride, a nicotinic antagonist and ganglionic blocker, has been extensively studied for its biological activity, particularly in the context of cardiovascular research and neurogenic hypertension. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's effects on biological systems, focusing on its mechanisms of action, experimental applications, and clinical implications.

Chemical Structure and Properties

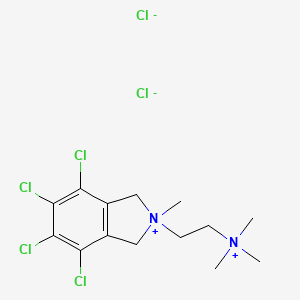

This compound is chemically characterized as ethylene-1-[4, 5, 6, 7-tetrachloro-2-methylisoindolinium]-2-trimethylammonium dichloride. Its molecular formula is . The compound exhibits properties that make it suitable for use in animal models to assess autonomic function and blood pressure regulation.

Chlorisondamine functions primarily as a ganglionic blocker by antagonizing nicotinic acetylcholine receptors located in the autonomic ganglia. This blockade leads to a reduction in sympathetic nervous system activity, which is crucial for regulating blood pressure and heart rate. The compound has been shown to decrease both cardiac output (CO) and peripheral resistance, contributing to its antihypertensive effects .

Effects on Blood Pressure and Heart Rate

A study involving normotensive C57Bl/6J mice demonstrated that chlorisondamine administration resulted in significant reductions in blood pressure (BP) and heart rate (HR). The effects were dose-dependent, with doses ranging from 1 to 6 mg/kg leading to notable decreases in CO without affecting left ventricular stroke volume or fractional shortening . In hypertensive models, lower doses (1 and 2 mg/kg) produced more pronounced reductions in BP and HR compared to higher doses, indicating a greater neurogenic response in these animals.

| Dose (mg/kg) | BP Reduction (mmHg) | HR Reduction (beats/min) | CO Reduction (mL/min) |

|---|---|---|---|

| 1 | Significant | -14.3 | Not reported |

| 2 | Significant | -59.1 | Not reported |

| 3 | Moderate | -87.5 | Significant |

| 6 | Moderate | -111.4 | Significant |

Sensitization Studies

In additional experiments involving cats, chlorisondamine was found to sensitize normally innervated structures such as the submaxillary gland and nictitating membrane to adrenaline. Following treatment with chlorisondamine at doses of 2 mg/kg twice daily, there was a marked increase in sensitivity to adrenaline over several weeks . This suggests that while chlorisondamine blocks ganglionic transmission, it can also enhance the responsiveness of certain tissues under specific conditions.

Clinical Implications

This compound was initially developed for managing hypertension but has largely been supplanted by newer agents due to side effects associated with its use. Nonetheless, its role in research settings remains significant for understanding autonomic regulation and neurogenic contributions to blood pressure control .

Case Studies

- Neurogenic Hypertension : In a study assessing neurogenic contributions to hypertension using chlorisondamine, researchers found that the compound effectively suppressed pressor responses induced by stressors in canine models. This highlighted its potential utility in exploring autonomic dysfunction related to hypertension .

- Cardiac Function : Another investigation utilized echocardiography to measure cardiac function changes post-administration of chlorisondamine. Results indicated that while CO decreased significantly at higher doses, the overall cardiac function remained stable under controlled conditions .

Eigenschaften

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl4N2.2ClH/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXUGBPKQDTBQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-27-2 (chloride), 69-27-2 (Parent), 7701-62-4 (Parent) | |

| Record name | Chlorisondamine chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046332 | |

| Record name | Chlorisondamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-27-2 | |

| Record name | Chlorisondamine chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorisondamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORISONDAMINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B58W7756G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorisondamine chloride?

A1: this compound is a potent ganglionic blocking agent. [, , , , , , , ]. It acts by blocking the transmission of nerve impulses through autonomic ganglia, effectively preventing the passage of both sympathetic and parasympathetic nerve impulses [, , , , , ].

Q2: What are the downstream effects of this compound's ganglionic blocking activity?

A2: Blockade of autonomic ganglia by this compound leads to a variety of effects, including a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs []. Interestingly, the blood pressure response to this compound varies across species and can be influenced by factors like anesthesia and the presence of hypertension [, ].

Q3: How does the potency and duration of action of this compound compare to other ganglionic blocking agents?

A3: Studies in dogs indicate that this compound is approximately 8 times more potent than hexamethonium and 2.6 times more potent than pentapyrrolidinium in lowering blood pressure []. Additionally, this compound exhibits a significantly prolonged duration of action compared to these agents, likely due to its persistence in tissues [, ].

Q4: Can this compound influence the cardiovascular effects of other drugs or physiological stimuli?

A4: Yes, this compound has been shown to suppress the pressor response induced by various stimuli, including:

- Annoying stimuli in neurogenic hypertensive dogs [].

- Splanchnic faradization in cats, regardless of the presence of adrenal glands [].

- Intrathecally administered arginine vasopressin in rats, confirming the neural mediation of the response [].

Q5: Does this compound interact with the renin-angiotensin system?

A5: Research suggests that this compound does not directly influence the renin-angiotensin system []. For instance, an angiotensin II receptor blocker did not alter the cardiovascular response to intrathecally administered this compound in rats, and plasma renin levels remained stable after this compound administration [].

Q6: Does this compound interact with adrenergic receptors?

A6: While this compound primarily acts on autonomic ganglia, research suggests potential interactions with the adrenergic system:

- The cardiovascular effects of intrathecally administered this compound were attenuated by both alpha- and beta-adrenergic receptor blockers in rats, suggesting involvement of the sympathetic nervous system [].

- Interestingly, this compound was found to induce supersensitivity to adrenaline in the submaxillary gland and nictitating membrane of cats, similar to the effects of surgical denervation [].

Q7: Can this compound influence the effects of reserpine, a drug known to deplete catecholamine stores?

A7: Studies show a complex interaction between this compound and reserpine:

- Chronic co-administration of both drugs resulted in additive blood pressure-lowering effects in dogs [].

- Intriguingly, intravenous reserpine administration after high doses of ganglionic blocking agents, including this compound, caused a transient pressor response in anesthetized dogs. Similar effects were observed in unanesthetized dogs chronically treated with reserpine upon receiving ganglionic blockers intravenously [].

Q8: What are the potential implications of the transient pressor response observed with reserpine after this compound administration?

A8: The observed pressor response to reserpine after this compound pretreatment challenges the traditional understanding of reserpine's action as solely a catecholamine depletor. This finding led to the hypothesis that reserpine might also possess sympathomimetic properties mediated through a humoral mechanism []. Further research is needed to elucidate this mechanism fully.

Q9: Does this compound affect the central nervous system?

A9: While primarily known for its peripheral actions, studies indicate potential central nervous system involvement:

- Intracerebroventricular administration of thyrotropin-releasing hormone (TRH) improved survival in anaphylactic shock in mice, and this effect was abolished by this compound pretreatment, suggesting a central sympatho-adrenomedullary pathway mediating TRH's protective effects [].

- Similarly, the protective action of gamma-endorphin-type peptides in anaphylactic shock was also blocked by this compound, suggesting involvement of the central nervous system and sympathetic outflow in this process [].

Q10: Does this compound influence the pressor response to angiotensin II in pregnancy?

A10: Yes, experiments in rats demonstrated that the attenuated pressor response to angiotensin II observed during pregnancy is abolished under total autonomic blockade achieved with this compound and methscopolamine bromide []. This finding suggests a significant contribution of augmented neural reflex activity, rather than solely vascular reactivity changes, to the blunted pressor response in pregnancy [].

Q11: Can this compound impact behavioral responses?

A11: Interestingly, intracisternal injection of L-arginine in conscious rats caused both a pressor response and excessive grooming behavior. This compound pretreatment significantly attenuated the pressor effect, indicating involvement of the sympathetic nervous system, but the relationship between these cardiovascular changes and the observed behavioral response remains unclear [].

Q12: What is the significance of the research on 9a,11β-prostaglandin F2 (9a,11β-PGF2) in relation to this compound?

A12: While not directly related to this compound's mechanism of action, the research on 9a,11β-PGF2, a biologically active metabolite of prostaglandin D2, utilized this compound as part of their experimental methodology []. The study employed this compound to induce ganglionic blockade in rats, allowing them to isolate the direct cardiovascular effects of 9a,11β-PGF2 on blood pressure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.